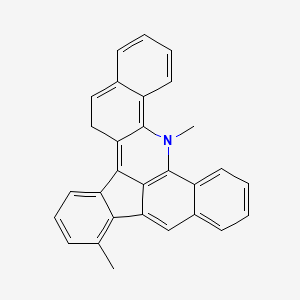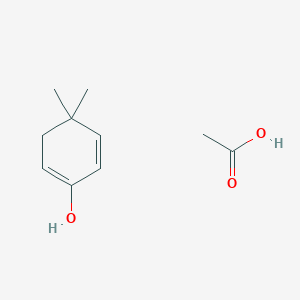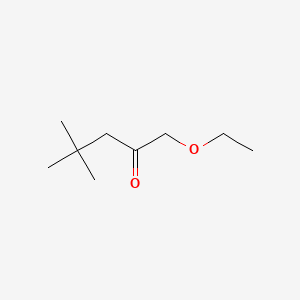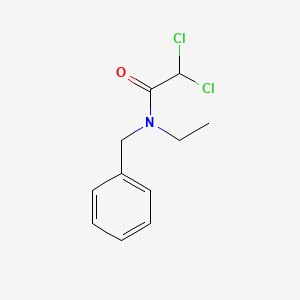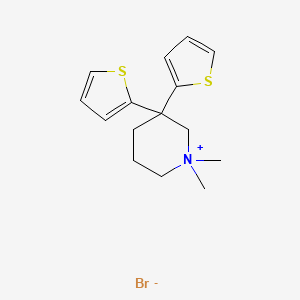
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide typically involves the reaction of piperidine derivatives with thiophene compounds under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antispasmodic agent.
Industry: It is used in the production of certain pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide involves its interaction with specific molecular targets and pathways. It is known to interact with certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidinium, 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethyl-, bromide: This compound shares a similar structure but has a methoxy group, which may alter its properties and applications.
Timepidium Bromide Hydrate: Another related compound used as an antispasmodic agent.
Uniqueness
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
36983-68-3 |
|---|---|
Molekularformel |
C15H20BrNS2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1,1-dimethyl-3,3-dithiophen-2-ylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C15H20NS2.BrH/c1-16(2)9-5-8-15(12-16,13-6-3-10-17-13)14-7-4-11-18-14;/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GSBBBPNTJJUWEG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC(C1)(C2=CC=CS2)C3=CC=CS3)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




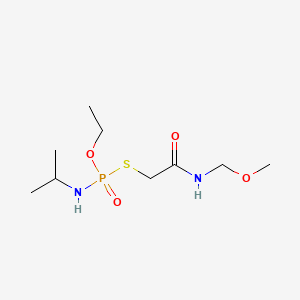
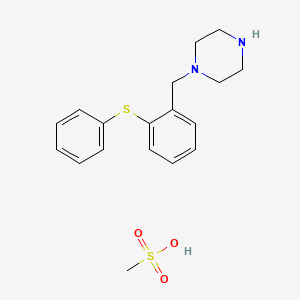
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
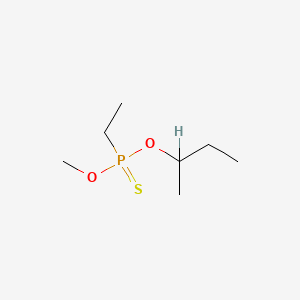
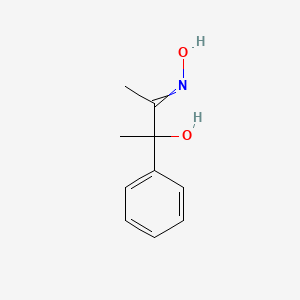

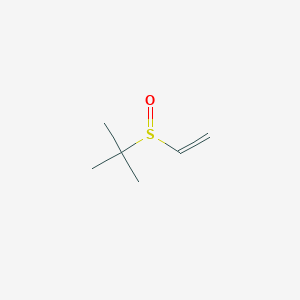
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
